molecular formula C13H19BO3 B1405812 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 934558-37-9

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B1405812
CAS No.: 934558-37-9
M. Wt: 234.1 g/mol
InChI Key: ALOLSCLBNZSAMC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that has gained attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 2-methoxyphenyl group and three methyl groups. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-methoxyphenylboronic acid with a suitable diol under acidic conditions. One common method involves the use of 2-methoxyphenylboronic acid and 2,2,4-trimethyl-1,3-pentanediol in the presence of an acid catalyst. The reaction proceeds through the formation of a boronate ester intermediate, which then cyclizes to form the dioxaborinane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the boron atom to a different oxidation state.

    Substitution: The methoxy group and the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Boronic acids and boronate esters.

    Reduction: Reduced boron compounds.

    Substitution: Substituted phenyl derivatives and methoxy derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. The methoxy group and phenyl ring also contribute to the compound’s reactivity by stabilizing intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenylboronic acid
  • 4,4,6-Trimethyl-1,3,2-dioxaborinane
  • 2-Methoxyphenyl isocyanate

Uniqueness

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its combination of a dioxaborinane ring with a methoxyphenyl group. This structure provides enhanced stability and reactivity compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-(2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-7-5-6-8-12(11)15-4/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOLSCLBNZSAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203654
Record name 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934558-37-9
Record name 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934558-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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